molecular formula C19H22N2O B366751 [1-(4-tert-butylbenzyl)-1H-benzimidazol-2-yl]methanol CAS No. 431995-88-9

[1-(4-tert-butylbenzyl)-1H-benzimidazol-2-yl]methanol

Cat. No. B366751
CAS RN: 431995-88-9
M. Wt: 294.4g/mol
InChI Key: WGOCHUHUERGLRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1-(4-tert-butylbenzyl)-1H-benzimidazol-2-yl]methanol is a compound that has gained significant attention in the scientific research community. It is a benzimidazole derivative that has been found to have potential applications in a variety of fields, including medicine, materials science, and catalysis.

Scientific Research Applications

[1-(4-tert-butylbenzyl)-1H-benzimidazol-2-yl]methanol has shown potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and diabetes. It has been found to inhibit the growth of cancer cells and reduce the production of amyloid beta, a protein associated with Alzheimer's disease. Additionally, it has been shown to improve glucose tolerance and insulin sensitivity in diabetic animal models. Furthermore, this compound has been explored for its potential applications in materials science and catalysis.

Mechanism of Action

The mechanism of action of [1-(4-tert-butylbenzyl)-1H-benzimidazol-2-yl]methanol involves the inhibition of specific enzymes and proteins involved in disease processes. For example, it has been found to inhibit the activity of glycogen synthase kinase-3β, a protein that is overactive in Alzheimer's disease. Additionally, it has been shown to inhibit the activity of protein kinase CK2, an enzyme that is overactive in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species, which can cause cellular damage and contribute to disease processes. Additionally, it has been found to reduce inflammation and improve mitochondrial function, both of which are important for overall cellular health.

Advantages and Limitations for Lab Experiments

One advantage of using [1-(4-tert-butylbenzyl)-1H-benzimidazol-2-yl]methanol in lab experiments is its high purity and stability. Additionally, it has been shown to have low toxicity, making it a safe compound to use in experiments. However, one limitation is that it is a relatively new compound, and more research is needed to fully understand its mechanisms of action and potential applications.

Future Directions

There are several future directions for research on [1-(4-tert-butylbenzyl)-1H-benzimidazol-2-yl]methanol. One area of interest is its potential as a therapeutic agent for Alzheimer's disease and other neurodegenerative diseases. Additionally, it may have potential applications in cancer therapy and diabetes treatment. Furthermore, it may be explored for its potential applications in materials science and catalysis. Overall, this compound is a compound with significant potential for a variety of scientific research applications.

Synthesis Methods

The synthesis of [1-(4-tert-butylbenzyl)-1H-benzimidazol-2-yl]methanol involves the reaction of 4-tert-butylbenzylamine and o-phenylenediamine in the presence of a catalyst. The resulting product is then subjected to a reduction reaction using sodium borohydride to yield the final compound. This synthesis method has been optimized to provide high yields and purity of the compound.

properties

IUPAC Name

[1-[(4-tert-butylphenyl)methyl]benzimidazol-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O/c1-19(2,3)15-10-8-14(9-11-15)12-21-17-7-5-4-6-16(17)20-18(21)13-22/h4-11,22H,12-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGOCHUHUERGLRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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